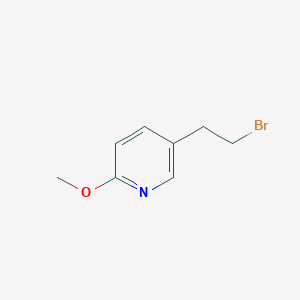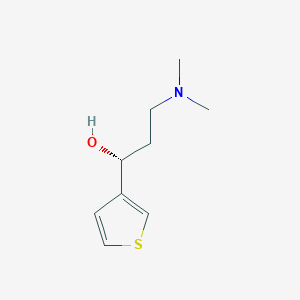![molecular formula C8H5N3O B15221349 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, a domino reaction strategy using 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been reported to yield pyrrolo[3,2-c]pyridine derivatives with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using water as a reaction medium and avoiding hazardous catalysts, are often applied to optimize the synthesis for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using Grignard reagents or organometallics like TMP2Zn·2MgCl2·2LiCl.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Na(CN)BH3 in a mixture of H2O and MeOH at 25°C.
Substitution: Grignard reagents or TMP2Zn·2MgCl2·2LiCl under appropriate conditions.
Major Products
The major products formed from these reactions include various polysubstituted derivatives and fully reduced pyrimidine ring products .
Wissenschaftliche Forschungsanwendungen
6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for developing pharmaceutical agents with antitumor, antimicrobial, and antiproliferative activities.
Organic Synthesis: The compound is used as a building block for synthesizing complex heterocyclic systems.
Biological Studies: It is investigated for its potential to inhibit specific biological pathways, such as the FGFR signaling pathway, which is crucial in various types of tumors.
Wirkmechanismus
The mechanism of action of 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and survival . The compound induces apoptosis and inhibits the migration and invasion of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against FGFR1, FGFR2, and FGFR3.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused bicyclic structure and are used in pharmaceutical research.
Imidazo[1,2-b]pyridazines: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific structural features that allow for diverse chemical modifications and its significant biological activities, particularly in cancer research .
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-2-5-3-10-7-1-8(12)11-4-6(5)7/h1,3-4,10H,(H,11,12) |
InChI-Schlüssel |
FLTBNBXRPREWRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CNC1=O)C(=CN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)





![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)

